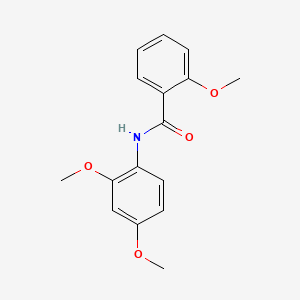

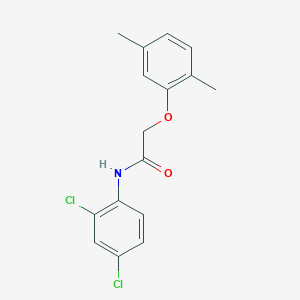

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide

Overview

Description

"N-(2,4-dimethoxyphenyl)-2-methoxybenzamide" is a benzamide derivative characterized by methoxy groups attached to the benzene ring. Benzamide derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of methoxy groups may influence the molecule's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions where an amino-substituted benzene reacts with an acid chloride in the presence of a base. For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was synthesized through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis, demonstrating the fundamental steps in benzamide synthesis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including bond lengths, angles, and dihedral angles, can be determined through X-ray crystallography and DFT calculations. These studies reveal how intermolecular interactions, such as dimerization and crystal packing, influence the molecular geometry. For instance, analysis on a related compound showed minor effects on bond lengths and angles but significant impact on dihedral angles and aromatic ring conformation (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including palladium-catalyzed alkoxylation via direct sp^2 C-H bond activation. This reaction demonstrates the potential for functionalization and modification of the benzamide core, leading to derivatives with varied properties (Wang & Yuan, 2010).

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has been studied for its molecular structure and intermolecular interactions. Research on similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, has been conducted to understand their molecular geometry and the influence of intermolecular interactions such as dimerization and crystal packing on their molecular structure. This research is crucial in predicting and understanding the behavior of these compounds in various environments (Karabulut et al., 2014).

Chemodivergent Annulations

The compound has also been involved in studies exploring chemodivergent annulations, particularly in reactions catalyzed by Rhodium(III). These studies focus on the ability of the compound to act as a carbene precursor in acid-controlled conditions, leading to chemodivergent cyclizations. This research is significant in the field of chemical synthesis and organic chemistry, offering insights into new methods of creating complex molecular structures (Xu et al., 2018).

Cytochrome P450 Enzymes and Metabolism

Investigations have been conducted to determine the role of cytochrome P450 enzymes in the metabolism of compounds structurally similar to this compound. These studies are essential in pharmacology and toxicology, as they help in understanding how these compounds are processed in the body and their potential interactions with other drugs (Nielsen et al., 2017).

Palladium-Catalyzed Alkoxylation

Research on N-methoxybenzamides has also explored palladium-catalyzed ortho-alkoxylation. This research provides insights into new methods for functionalizing aromatic C-H bonds, which is a significant area of interest in organic synthesis. Such studies help in the development of new synthetic routes for complex organic molecules (Wang & Yuan, 2010).

Neuroprotection and Antioxidant Properties

Studies have been conducted on analogs of this compound, examining their potential as neuroprotective and antioxidant agents. These studies are particularly relevant in the search for new treatments for neurological conditions and in understanding the protective effects of certain compounds against oxidative stress (Hur et al., 2013).

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-2-methoxybenzamide is the bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria and has been recognized as an attractive drug target .

Mode of Action

This compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The compound binds to these pockets, inhibiting the function of RNAP .

Biochemical Pathways

The inhibition of RNAP disrupts the synthesis of RNAs in bacteria, affecting various biochemical pathways. This disruption leads to the cessation of bacterial growth and replication .

Pharmacokinetics

The compound’s ability to inhibit rnap suggests it has sufficient bioavailability to reach its target within bacterial cells .

Result of Action

The result of this compound’s action is potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .

Future Directions

Biochemical Analysis

Biochemical Properties

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide interacts with bacterial RNA polymerase, a key enzyme involved in the synthesis of RNAs in bacteria . This interaction inhibits the function of the enzyme, thereby affecting the bacteria’s ability to synthesize RNA and ultimately inhibiting its growth .

Cellular Effects

The effects of this compound on cells are primarily observed in its antimicrobial activity. It has been found to have potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It does not appear to have the same effect on Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the switch region of bacterial RNA polymerase . This interaction inhibits the function of the enzyme, thereby preventing the synthesis of RNA in the bacteria .

Temporal Effects in Laboratory Settings

Its potent antimicrobial activity suggests that it may have long-term effects on bacterial growth and function .

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-11-8-9-13(15(10-11)21-3)17-16(18)12-6-4-5-7-14(12)20-2/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVRLOMFFBLDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)

![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)

![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)

![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)

![ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)

![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)